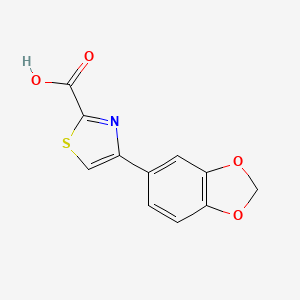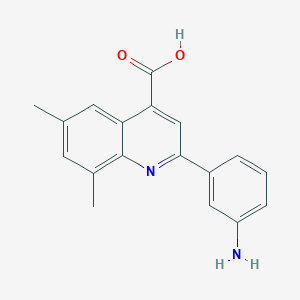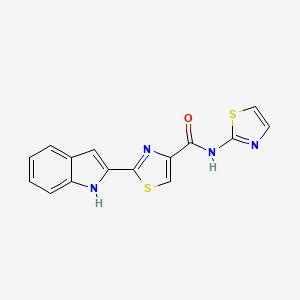
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of compounds related to or incorporating similar structures to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, highlighting their potential in creating novel organic compounds with specific functionalities. For instance, the synthesis of 6-cyanopurines and novel 2H-pyrroles through reactions involving dimethylformamide diethyl acetal demonstrates the versatility of dimethylamino-phenyl and pyrrolidinyl-ethyl groups in facilitating complex chemical transformations (Alves et al., 1997).
Antioxidant, Antitumor, and Antimicrobial Activities
Research on compounds containing dimethylamino groups has also extended into evaluating their biological activities. For example, the microwave-assisted synthesis of pyrazolopyridines and their subsequent assessment for antioxidant, antitumor, and antimicrobial activities underline the potential therapeutic applications of these compounds. This indicates a broader interest in understanding how the structural features of such compounds can be leveraged for medicinal chemistry applications (El‐Borai et al., 2013).
Catalysis and Reaction Mechanisms
The role of compounds with dimethylamino groups as catalysts in organic synthesis has been a significant area of interest. Studies on the acylation of inert alcohols using dimethylamino pyridine derivatives as recyclable catalysts exemplify the utility of such structures in enhancing reaction efficiencies and understanding the underlying reaction mechanisms. These insights contribute to the development of more sustainable and efficient catalytic processes (Liu et al., 2014).
Non-Linear Optical Materials
The exploration of non-linear optical (NLO) materials includes the study of compounds with specific structural features conducive to high optical responses. Research into the characterization and theoretical analysis of compounds bearing dimethylamino-phenyl groups for their potential as NLO materials showcases the integration of experimental and computational approaches in material science (Singh et al., 2014).
Supramolecular Chemistry
Investigations into the supramolecular assemblies of compounds incorporating oxalamide groups, similar to the structure , have highlighted the importance of hydrogen bonding in forming extended networks. These studies provide valuable insights into designing new materials with specific properties based on the principles of supramolecular chemistry (Lee, 2010).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-4-18-9-5-6-10-21(18)26-24(30)23(29)25-17-22(28-15-7-8-16-28)19-11-13-20(14-12-19)27(2)3/h5-6,9-14,22H,4,7-8,15-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZEJMNMXIDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)


![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)


![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
